molecular formula C14H25N5O3 B162457 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- CAS No. 127374-84-9

1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-

Cat. No. B162457
M. Wt: 311.38 g/mol
InChI Key: IQOFRAPPCZMXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that is commonly used in scientific research. This compound is also known as MPTP and has been widely studied for its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is not fully understood. However, it is known to selectively damage dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and mitochondrial dysfunction. This damage results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- include the selective damage of dopaminergic neurons in the substantia nigra, depletion of dopamine levels in the brain, oxidative stress, and mitochondrial dysfunction. These effects result in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- in lab experiments include its selective damage of dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the pathogenesis of Parkinson's disease and developing potential therapeutic interventions. However, the limitations of using this compound include its toxicity and potential harm to researchers handling it.

Future Directions

For 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- research include the development of more selective and less toxic analogs for use in Parkinson's disease research and potential therapeutic interventions. Additionally, this compound could be used to study other neurodegenerative diseases that involve dopaminergic neuron damage, such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as pharmacology and toxicology.
Conclusion:
In conclusion, 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions. Further research is needed to develop more selective and less toxic analogs of this compound and to understand its potential applications in other fields.

Synthesis Methods

The synthesis of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with 2-bromo-2-methylpropionyl bromide in the presence of a base. The reaction yields the desired product, which can be purified by various methods such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions.

properties

CAS RN

127374-84-9

Product Name

1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-

Molecular Formula

C14H25N5O3

Molecular Weight

311.38 g/mol

IUPAC Name

2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol

InChI

InChI=1S/C14H25N5O3/c1-3-4-11-15-12(18-14(2,9-20)10-21)17-13(16-11)19-5-7-22-8-6-19/h20-21H,3-10H2,1-2H3,(H,15,16,17,18)

InChI Key

IQOFRAPPCZMXCM-UHFFFAOYSA-N

SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO

Other CAS RN

127374-84-9

synonyms

1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin -2-yl)amino)-

Origin of Product

United States

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